1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Chlorophenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a carboxamide moiety linked to a 4-(trifluoromethyl)benzyl group. The 1,2,3-triazole scaffold is notable for its metabolic stability and hydrogen-bonding capacity, making it a privileged structure in medicinal chemistry. The 4-chlorophenyl and trifluoromethyl groups enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the pyridinyl group contributes to π-π stacking interactions .
Crystallographic studies of analogous compounds (e.g., pyrazole derivatives) suggest that the trifluoromethyl and chlorophenyl substituents influence molecular packing and intermolecular interactions, which may correlate with bioavailability and target engagement .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-pyridin-3-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N5O/c23-17-7-9-18(10-8-17)31-20(15-2-1-11-27-13-15)19(29-30-31)21(32)28-12-14-3-5-16(6-4-14)22(24,25)26/h1-11,13H,12H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGUIGJEMLMOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of appropriate benzyl and phenyl derivatives with pyrimidine precursors.
Cyclization Reactions: The intermediate compounds undergo cyclization to form the pyrimidopyrimidine core structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Comparisons
Antitumor Activity
- The target compound shares structural motifs with c-Met inhibitors, such as the 1,2,3-triazole core and trifluoromethyl/chlorophenyl substituents.
- The analogue 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide exhibits potent c-Met inhibition (IC50 <10 nM) and apoptosis induction in tumor cell lines, attributed to the thienopyrimidinyl group enhancing ATP-binding pocket interactions .
Receptor Antagonism
- Pyrazole carboxamides like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide demonstrate high CB1 receptor antagonism (IC50: 0.139 nM). The dichlorophenyl and pyridylmethyl groups are critical for binding to the CB1 orthosteric site . The target compound’s triazole core may offer improved metabolic stability over pyrazoles but could reduce receptor affinity due to altered geometry.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl and chlorophenyl groups increase logP values, enhancing membrane permeability but risking solubility issues.
- Crystallography: Analogous pyrazole derivatives (e.g., CB1 antagonists) crystallize in monoclinic systems (space group P21/c) with unit cell parameters (a=9.0032 Å, b=20.1001 Å, c=11.4664 Å) . These structural insights guide SAR studies for optimizing packing and stability.
Selectivity and Toxicity Considerations
- The trifluoromethyl group in razaxaban contributes to high selectivity for Factor Xa over trypsin and plasma kallikrein (1000-fold selectivity), underscoring the role of electron-withdrawing groups in minimizing off-target interactions .
- Chlorophenyl-substituted triazoles (e.g., the target compound) may exhibit hepatotoxicity risks due to metabolic dehalogenation, a concern less pronounced in non-halogenated analogues .
Biological Activity
The compound 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has been extensively studied for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a triazole ring, chlorophenyl group, and pyridine moiety, which contribute to its pharmacological properties. The presence of electron-withdrawing groups such as trifluoromethyl enhances its biological activity by affecting the electronic characteristics of the molecule.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For example, it may act as a cyclooxygenase (COX) inhibitor, similar to other triazole derivatives that have demonstrated anti-inflammatory properties .
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves induction of apoptosis through caspase activation and cell cycle arrest .
- Antimicrobial Effects : The triazole structure is known for its antifungal and antibacterial properties. This compound may possess similar activities, although specific studies are required to confirm these effects.
Anticancer Activity
A study evaluated the cytotoxic effects of various triazole derivatives against different cancer cell lines. The compound demonstrated significant activity with IC50 values comparable to established anticancer agents:
These results suggest that the compound could be a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent was assessed through COX inhibition assays. Results indicated that it significantly inhibited both COX-1 and COX-2 enzymes:
This dual inhibition suggests that the compound could be effective in treating inflammatory conditions.
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to the compound :
- Study on Anticancer Properties : A research article highlighted the ability of triazole derivatives to induce apoptosis in breast cancer cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of triazoles, demonstrating their effectiveness in reducing inflammation in animal models by inhibiting COX enzymes .
- Antimicrobial Evaluation : Triazole compounds have been evaluated for their antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
